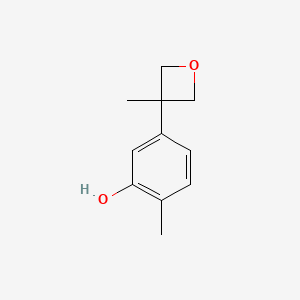

2-Methyl-5-(3-methyloxetan-3-yl)phenol

Description

Overview of Phenol (B47542) Derivatives in Chemical Research

Phenol derivatives are a class of organic compounds featuring a hydroxyl group (-OH) directly attached to an aromatic ring. This structural feature imparts a unique set of chemical and physical properties that have made them indispensable in various areas of chemical research and industry. They are utilized in the synthesis of polymers, pharmaceuticals, and agrochemicals. In medicinal chemistry, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, influencing a molecule's interaction with biological targets. The aromatic ring itself can engage in various non-covalent interactions, further contributing to binding affinities. Phenolic compounds are also known for their potential antioxidant and cytotoxic properties, which are areas of active investigation for therapeutic applications. chemeo.com

Overview of Oxetane (B1205548) Chemistry and its Unique Structural Features

Oxetanes are four-membered heterocyclic ethers that have garnered considerable interest in medicinal chemistry. nih.govnih.gov Their compact, polar, and three-dimensional nature allows them to serve as valuable isosteres for other functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of the parent molecule. researchgate.netacs.org

The synthesis of oxetanes has historically been a challenge due to the inherent ring strain of the four-membered ring. researchgate.net Early methods were often low-yielding and lacked general applicability. However, significant advances in synthetic methodologies over the past few decades have made a wide variety of substituted oxetanes more accessible. These methods include intramolecular cyclizations and [2+2] cycloadditions. researchgate.net The reactivity of oxetanes is dominated by ring-opening reactions, which can be promoted by acids, bases, or nucleophiles, proceeding via cleavage of the C-O bonds to relieve ring strain. This reactivity can be both a challenge in maintaining the integrity of the oxetane ring and a useful tool for further synthetic transformations.

The oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle. researchgate.net This strain influences its reactivity and conformational preferences. Unlike the more flexible five- and six-membered rings, the oxetane ring is relatively planar. researchgate.net The introduction of substituents can induce a slight puckering of the ring. This conformational rigidity can be advantageous in drug design, as it can pre-organize the molecule for binding to a biological target, potentially increasing potency and selectivity.

Rationale for Research on Hybrid Phenol-Oxetane Structures

The rationale for designing and synthesizing hybrid molecules containing both phenol and oxetane moieties is rooted in the principles of medicinal chemistry and drug design. nih.govnih.gov The incorporation of an oxetane ring into a phenol-containing scaffold can modulate its physicochemical properties in several beneficial ways. acs.org For instance, the polar nature of the oxetane can enhance aqueous solubility, a critical parameter for drug delivery and bioavailability. acs.org

Furthermore, the oxetane group can act as a "metabolic blocker." By replacing a metabolically labile group, such as a methyl group on the aromatic ring, with a more stable oxetane, the molecule's resistance to enzymatic degradation can be increased, leading to a longer biological half-life. The rigid, three-dimensional structure of the oxetane can also be used to explore new regions of chemical space and optimize the orientation of the molecule within a binding pocket. nih.gov The phenol moiety, with its hydrogen-bonding capabilities and aromatic interactions, provides a key anchor for binding to many biological targets. Therefore, the combination of these two functional groups offers a promising strategy for the development of novel bioactive compounds. nih.gov

Scope of the Academic Investigation of 2-Methyl-5-(3-methyloxetan-3-yl)phenol

A thorough review of the current scientific literature reveals that detailed academic investigations specifically focused on this compound are limited. While the individual chemistries of phenols and oxetanes are well-established, this particular hybrid compound does not appear to have been the subject of extensive published research.

The potential scope for academic investigation of this compound is broad and could encompass several areas:

Synthetic Chemistry: Development of efficient and stereoselective synthetic routes to this compound and its analogues would be a valuable contribution.

Medicinal Chemistry: The compound could be screened for a variety of biological activities, leveraging the known properties of phenols and oxetanes. This could include assays for anticancer, anti-inflammatory, or antimicrobial activity.

Pharmacokinetics: Studies to evaluate the metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties would be crucial to assess its potential as a drug candidate.

Physical Organic Chemistry: A detailed investigation of its conformational properties and the electronic influence of the oxetane moiety on the phenolic hydroxyl group would provide fundamental insights into its chemical behavior.

Compound Properties and Data

To provide a clearer understanding of the constituent moieties, the following tables summarize key information.

Table 1: Properties of Parent Phenol and Oxetane

| Property | Phenol | Oxetane |

| Molecular Formula | C₆H₆O | C₃H₆O |

| Molar Mass | 94.11 g/mol | 58.08 g/mol |

| Appearance | White crystalline solid | Colorless liquid |

| Boiling Point | 181.7 °C | 47-48 °C |

| Key Features | Acidic hydroxyl group, aromatic ring | Strained ether, polar |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methyl-5-(3-methyloxetan-3-yl)phenol |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-9(5-10(8)12)11(2)6-13-7-11/h3-5,12H,6-7H2,1-2H3 |

InChI Key |

XOPJFEZWZMMGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(COC2)C)O |

Origin of Product |

United States |

Advanced Characterization and Structural Elucidation of the Chemical Compound

Spectroscopic Signatures for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-Methyl-5-(3-methyloxetan-3-yl)phenol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methyl group attached to the phenol ring would likely produce a singlet around 2.0-2.5 ppm. The protons of the oxetane (B1205548) ring would exhibit characteristic shifts, with the methylene (B1212753) protons adjacent to the oxygen atom appearing further downfield than the other methylene protons. The methyl group on the oxetane ring would also produce a distinct signal. The phenolic hydroxyl proton would give a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The carbon of the methyl group on the phenol ring would appear upfield, typically between 15 and 25 ppm. The carbons of the oxetane ring would have characteristic chemical shifts, with the carbons bonded to the oxygen atom appearing at a lower field. The quaternary carbon of the oxetane ring would also be identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No experimental data is available for this compound. The table below is a hypothetical representation based on known values for similar functional groups.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | Assignment |

| ~6.5-7.5 | Aromatic protons | ~150-160 | Aromatic C-OH |

| ~4.0-5.0 | Phenolic -OH | ~130-140 | Aromatic C-CH₃ |

| ~4.5-4.8 | Oxetane CH₂ | ~115-130 | Aromatic C-H |

| ~2.0-2.5 | Aromatic CH₃ | ~70-80 | Oxetane C-O |

| ~1.5-1.8 | Oxetane CH₃ | ~40-50 | Oxetane quaternary C |

| ~20-30 | Oxetane CH₃ | ||

| ~15-25 | Aromatic CH₃ |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. For instance, cleavage of the oxetane ring could lead to specific fragment ions. The loss of a methyl group or the entire oxetane moiety from the parent ion would also be anticipated, providing valuable clues to the molecular structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound No experimental data is available for this compound. The table below is a hypothetical representation of potential fragmentation patterns.

| m/z Value | Possible Fragment | Interpretation |

|---|---|---|

| [M]+ | C₁₂H₁₆O₂⁺ | Molecular Ion |

| [M-15]+ | C₁₁H₁₃O₂⁺ | Loss of a methyl group |

| [M-43]+ | C₉H₉O₂⁺ | Loss of a C₃H₇ fragment from the oxetane ring |

| [M-85]+ | C₇H₇O⁺ | Loss of the 3-methyloxetan-3-yl group |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the phenol would be visible around 1200-1260 cm⁻¹, and the C-O-C stretching of the oxetane ether linkage would likely appear in the 950-1150 cm⁻¹ range.

Table 3: Predicted Infrared Absorption Frequencies for this compound No experimental data is available for this compound. The table below is a hypothetical representation based on known values for similar functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenol |

| 2850-3100 | C-H stretch | Aromatic and Aliphatic |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1260 | C-O stretch | Phenol |

| 950-1150 | C-O-C stretch | Oxetane (Ether) |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorption maxima (λmax) corresponding to the π → π* transitions of the benzene (B151609) ring. The position of these bands can be influenced by the substituents on the ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound.

A crystal structure analysis would reveal the specific geometric parameters of the molecule. The bond lengths and angles within the phenol ring would be consistent with those of a substituted aromatic system. The oxetane ring is known to be puckered, and X-ray crystallography would determine the exact conformation and the degree of puckering. The C-O and C-C bond lengths within the oxetane ring would also be precisely measured.

Table 4: Predicted Bond Lengths and Angles for this compound from X-ray Crystallography No experimental data is available for this compound. The table below is a hypothetical representation based on typical values for these structural motifs.

| Parameter | Predicted Value | Moieties |

|---|---|---|

| C-C (aromatic) bond length | ~1.39 Å | Phenol |

| C-O (phenol) bond length | ~1.36 Å | Phenol |

| C-C (oxetane) bond length | ~1.53 Å | Oxetane |

| C-O (oxetane) bond length | ~1.45 Å | Oxetane |

| C-C-C (aromatic) bond angle | ~120° | Phenol |

| C-C-C (oxetane) bond angle | ~90° | Oxetane |

| C-O-C (oxetane) bond angle | ~92° | Oxetane |

Puckering Conformation of the Oxetane Ring and Influence of Substituents

The four-membered oxetane ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate some of this strain. acs.org This puckering is a result of the balance between angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent substituents). In its puckered state, the oxetane ring exists in a dynamic equilibrium between two equivalent conformations. The degree of this puckering can be quantified by the puckering angle. For the parent, unsubstituted oxetane, the carbon–oxygen bond length is approximately 1.46 Å, and the carbon–carbon bond length is about 1.53 Å, leading to internal bond angles of around 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C) as determined by X-ray crystallography. acs.org

The introduction of substituents onto the oxetane ring, as seen in this compound, significantly influences its conformation. Substituents increase steric hindrance and can lead to more pronounced puckering to minimize unfavorable eclipsing interactions. acs.org In the case of the title compound, the presence of a methyl group and a substituted phenol group at the C3 position of the oxetane ring is expected to lock the ring into a specific, more defined puckered conformation. The bulky substituted phenol, in particular, would create a significant energetic preference for one puckered state over the other. X-ray crystallographic studies on substituted oxetanes have shown puckering angles can be notable; for instance, the insecticide EDO, which also features a substituted oxetane ring, exhibits a puckering angle of 16°. acs.org The precise puckering parameters for this compound would require specific crystallographic or advanced spectroscopic analysis.

Table 1: Representative Oxetane Ring Puckering Parameters

| Compound | Substituent(s) | Puckering Angle (°) | Reference |

|---|---|---|---|

| Unsubstituted Oxetane | None | ~9.6 | acs.org |

| EDO | Dichlorophenyl, Ethoxy | 16 | acs.org |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure and crystal packing of this compound are dictated by a variety of intermolecular interactions. The most significant of these is expected to be hydrogen bonding, owing to the presence of the phenolic hydroxyl (-OH) group. This hydroxyl group can act as both a hydrogen bond donor and an acceptor, leading to the formation of robust networks that define the crystal lattice.

In substituted phenols, it is common for the hydroxyl groups to form chains or cyclic motifs through O-H···O hydrogen bonds. For instance, studies on other substituted phenols have revealed the formation of infinite helical hydrogen-bonded arrays in their extended crystal structures. mq.edu.aufigshare.com For this compound, it is plausible that the phenolic -OH group forms strong hydrogen bonds with the oxygen atom of the oxetane ring of an adjacent molecule or with the hydroxyl group of another molecule.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would typically reveal the following key features:

dnorm Surface: This surface highlights regions of close intermolecular contact. Bright red spots on the dnorm map indicate contacts that are shorter than the sum of the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds. For this compound, prominent red spots would be expected near the phenolic hydroxyl group, corresponding to O-H···O hydrogen bonds.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. By plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de), a unique fingerprint for the crystal is generated. The percentage contribution of different types of contacts can be calculated from this plot.

Based on analyses of similar phenolic compounds, it can be anticipated that H···H contacts would constitute the largest percentage of the Hirshfeld surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. mdpi.com O···H/H···O contacts, representing hydrogen bonds, would appear as distinct "spikes" on the fingerprint plot and would be the next most significant contributor. C···H/H···C contacts, indicative of C-H···π interactions, and C···C contacts, related to π-π stacking, would also be present, though likely to a lesser extent.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Key Interaction Type |

|---|---|---|

| H···H | ~40-50% | van der Waals forces |

| O···H / H···O | ~25-35% | Hydrogen bonding |

| C···H / H···C | ~10-15% | C-H···π interactions |

Chromatographic and Purity Assessment Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and purity assessment of phenolic compounds like this compound. epa.gov The method's high resolution and sensitivity make it ideal for determining the purity of a synthesized batch and for quantifying any impurities.

A typical HPLC method for this compound would involve a reverse-phase setup. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of water (frequently acidified with formic or acetic acid to suppress ionization of the phenol) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its relatively nonpolar aromatic and alkyl components, this compound would be well-retained on a C18 column.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenol ring possesses a strong chromophore that absorbs UV light. For phenols, a detection wavelength in the range of 270-280 nm is typically effective. epa.gov Purity is assessed by examining the chromatogram for the presence of extraneous peaks. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of purity, often expressed as a percentage. For validation, this method would be assessed for linearity, accuracy, precision, and limits of detection and quantification.

Table 3: Illustrative HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 274 nm |

| Column Temperature | 30 °C |

Reactivity and Reaction Mechanisms of 2 Methyl 5 3 Methyloxetan 3 Yl Phenol

Reactivity of the Oxetane (B1205548) Ring Moiety

The reactivity of the 2-Methyl-5-(3-methyloxetan-3-yl)phenol compound is predominantly dictated by the chemistry of its oxetane ring. Oxetanes are four-membered heterocyclic ethers whose chemical behavior is governed by a combination of ring strain and the basicity of the oxygen atom. acs.org The strain energy of the oxetane ring is approximately 106 kJ/mol, which is significant, though slightly less than that of a three-membered epoxide ring (112 kJ/mol). acs.orgresearchgate.net This inherent strain makes the oxetane ring susceptible to ring-opening reactions, a characteristic that renders these motifs useful as synthetic intermediates. acs.orgacs.org However, the reactivity lies between that of highly reactive oxiranes and stable tetrahydrofurans. chemrxiv.org The lone pairs of electrons on the oxygen atom are exposed due to the strained C–O–C bond angle, allowing the oxetane to function as an effective Lewis base and hydrogen-bond acceptor. acs.org

The substitution pattern on the oxetane ring critically influences its reactivity and stability. nih.govacs.org In the case of this compound, the oxetane is 3,3-disubstituted (with a methyl group and a substituted phenyl group). This specific substitution pattern is known to confer a higher degree of stability compared to other substitution patterns. nih.govacs.org The substituents at the C3 position sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbitals, thus reducing the propensity for ring-opening reactions. nih.gov

The principal mode of reactivity for the oxetane ring is cleavage through ring-opening reactions, driven by the release of inherent ring strain. acs.orgresearchgate.net These reactions can be initiated by nucleophiles, electrophiles, or radical species, leading to the formation of functionalized 1,3-diols or their derivatives. researchgate.net The specific pathway and the resulting product depend on the nature of the reactants and the reaction conditions. researchgate.net

Nucleophilic ring-opening is a major class of reactions for oxetanes. magtech.com.cn The regioselectivity of the attack—that is, which of the ring carbons the nucleophile attacks—is governed by both steric and electronic factors. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atoms adjacent to the oxygen (C2 or C4) via a classic SN2 mechanism. magtech.com.cn However, for a 3,3-disubstituted oxetane like that in this compound, both C2 and C4 positions are sterically more accessible than the quaternary C3 carbon. The steric bulk of the 3,3-disubstitution significantly increases the stability of the ring towards external nucleophilic attack compared to other substitution patterns. nih.gov

Under acidic conditions, the reaction mechanism changes. The oxygen atom is first protonated by a Brønsted acid or coordinated to a Lewis acid, which activates the ring for attack by even weak nucleophiles. researchgate.net This activation polarizes the C-O bonds and can lead to a mechanism with more SN1 character. In such cases, the nucleophile may preferentially attack the more substituted carbon atom (C2 or C4) if that carbon can better stabilize a partial positive charge. magtech.com.cn For 3-aryl-substituted oxetanes, acid catalysis can promote cleavage at the benzylic carbon.

The table below summarizes the general regioselectivity observed in nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes.

| Reaction Condition | Nucleophile Type | Site of Attack | Controlling Factor | Typical Products |

|---|---|---|---|---|

| Basic / Neutral | Strong (e.g., organolithiums, Grignards, amines) | Less substituted C (C2/C4) | Steric Hindrance (SN2) | Primary or secondary alcohols |

| Acidic (Brønsted or Lewis) | Weak (e.g., water, alcohols, halides) | More substituted C (C2/C4) | Electronic Effects (Carbocation stability, SN1-like) | Secondary or tertiary alcohols/ethers/halides |

| Acidic (Intramolecular) | Internal Nucleophile | Varies based on ring size formation | Thermodynamics of cyclization | Cyclic ethers/lactones |

Purely electrophilic ring-opening is less common; typically, an electrophile (a Lewis or Brønsted acid) acts as a catalyst to facilitate a subsequent nucleophilic attack. researchgate.netillinois.edu The process begins with the coordination of the electrophile to the oxetane's oxygen atom. This coordination weakens the C-O bonds and increases the electrophilicity of the ring carbons, making the ring susceptible to cleavage. researchgate.net

In the context of 3-aryl-3-substituted oxetanes, Brønsted acid catalysis can generate a stabilized oxetane carbocation. rsc.orgnih.gov This intermediate can then react with a nucleophile. For instance, the reaction of 3-aryloxetan-3-ols with 1,2-diols in the presence of a Brønsted acid like triflimide (Tf₂NH) proceeds through an oxetane carbocation, which reacts with the diol, followed by an intramolecular ring-opening of the oxetane to form 1,4-dioxanes. nih.gov Similarly, Lewis acids such as In(OTf)₃ can catalyze intramolecular reactions, for example, the synthesis of indolines from pre-functionalized oxetane intermediates. nih.gov These pathways highlight that even stable 3,3-disubstituted oxetanes can be opened under acidic conditions, particularly when an intramolecular nucleophile is present. nih.govnih.gov

While ionic ring-opening reactions are well-established, radical-mediated pathways are a more recently explored area of oxetane chemistry. researchgate.netresearchgate.net The application of oxetanes as precursors for radical species has been challenging because the ring-opening is kinetically unfavorable compared to that of epoxides, despite having similar ring strain energies. researchgate.netresearchgate.net

A novel strategy involves a cobalt-catalyzed process using vitamin B12 to generate carbon-centered radicals from oxetanes. researchgate.netchemrxiv.org The mechanism involves the formation of an alkylated cobalt complex between the oxetane and the reduced Co(I) form of vitamin B12. Subsequent homolytic cleavage of the newly formed Co-C bond generates a nucleophilic γ-alkoxy alkyl radical, which can then participate in further reactions like Giese additions or cross-electrophile couplings. researchgate.netresearchgate.netchemrxiv.org This methodology complements traditional ionic reactions and offers unique regioselectivity. chemrxiv.org Other methods, such as using low-valent titanium complexes, have also been shown to induce radical ring-opening of oxetanes. acs.org

In addition to ring-opening, the oxetane core can undergo rearrangement reactions, often leading to larger ring systems. These ring expansions can be promoted by various reagents. For example, the reaction of oxetanes with sulfur ylides can lead to the formation of five-membered tetrahydrofurans. illinois.edu

Computational studies on the ring expansion of oxetane with carbenes suggest a mechanism involving the formation of an ylide intermediate, followed by a researchgate.netnih.gov-sigmatropic or researchgate.netbeilstein-journals.org-sigmatropic rearrangement to yield a larger heterocycle. researchgate.net Lewis acid-catalyzed rearrangements are also known, where the initial coordination of the Lewis acid to the oxetane oxygen can trigger skeletal reorganization. illinois.edu

The stability of the oxetane ring is a key consideration for its use in contexts like medicinal chemistry, where it is often incorporated as a stable structural motif. acs.orgnih.gov As previously noted, this stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being the most robust. nih.govacs.org This enhanced stability is attributed to the steric shielding provided by the gem-disubstitution at the C3 position. nih.gov

Studies have demonstrated that 3,3-disubstituted oxetanes are stable under a wide range of common synthetic conditions. chemrxiv.org They can tolerate oxidative and reductive environments, basic hydrolysis, and many C-C bond-forming reactions. chemrxiv.org For example, 3,3-disubstituted oxetane ethers show excellent chemical stability across various conditions and improved stability compared to analogous esters under basic and reducing conditions. rsc.org Selected 2-sulfonyloxetanes have been shown to be stable across a pH range of 1–10. acs.org

However, their stability is not absolute. The ring can be cleaved under strongly acidic conditions (e.g., 1 M aqueous HCl) or at high temperatures. nih.govacs.orgrsc.org The presence of an internal nucleophile can also render the ring labile to intramolecular ring-opening, even under mildly acidic conditions. nih.govnih.gov

The following table provides a summary of the stability of 3,3-disubstituted oxetane rings under various chemical conditions.

| Condition/Reagent Class | Examples | Oxetane Ring Stability | Reference |

|---|---|---|---|

| Strong Acids | 1 M HCl, TFA | Generally unstable; prone to ring-opening. | nih.govrsc.org |

| Strong Bases | NaOH, KOH (hydrolysis) | Generally stable. | chemrxiv.orgrsc.org |

| Oxidizing Agents | m-CPBA, KMnO₄ | The ring itself is stable, though substituents may react. | chemrxiv.org |

| Reducing Agents | H₂, Pd/C; NaBH₄ | Generally stable. | chemrxiv.orgrsc.org |

| Organometallics | Grignard reagents, Organolithiums (without acid) | Generally stable due to steric hindrance at C3. | nih.gov |

| Lewis Acids | BF₃·OEt₂, In(OTf)₃ | Can catalyze ring-opening, especially with nucleophiles present. | acs.orgnih.gov |

| Thermal Conditions | High temperatures (>100 °C) | Can be unstable depending on substituents and conditions. | acs.org |

Ring-Opening Reactions of the Four-Membered Oxetane Heterocycle

Reactivity of the Phenol (B47542) Moiety

The phenol moiety is the primary center of reactivity in this compound. Its chemical behavior is characterized by reactions on the aromatic ring, cleavage of the carbon-oxygen bond, and oxidation of the hydroxyl group.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in this compound is highly susceptible to electrophilic aromatic substitution (EAS). This heightened reactivity is attributed to the hydroxyl (-OH) group, which is a potent activating group. byjus.comucalgary.ca The nonbonding electrons on the oxygen atom are delocalized into the aromatic ring through resonance, increasing the ring's electron density and making it more attractive to electrophiles. quora.combritannica.com This stabilization is most effective for electrophilic attack at the ortho and para positions relative to the hydroxyl group, making the -OH group a strong ortho-, para-director. byjus.comucalgary.cabritannica.com

In the case of this compound, the directing effects of both the hydroxyl and the methyl group must be considered. The hydroxyl group is a more powerful activating group than the methyl group and thus largely dictates the position of substitution. The positions ortho to the -OH group are C4 and C6, while the para position (C1) is occupied by the methyl group. The methyl group at C2 further activates its ortho (C1, C3) and para (C5) positions. The compound's existing substitution pattern blocks positions 2 and 5. Therefore, electrophilic attack is predominantly directed to the C4 and C6 positions, which are ortho and para to the strongly activating hydroxyl group.

Due to the high activation of the ring, these reactions can often proceed under milder conditions compared to those required for benzene (B151609), sometimes even without a Lewis acid catalyst for reactions like halogenation. byjus.comchemistrysteps.com However, the strong activation can also lead to polysubstitution, which may require careful control of reaction conditions to achieve monosubstitution. ucalgary.cachemistrysteps.com

Transformations Involving C–O Bond Cleavage of the Phenol

Direct functionalization through the cleavage of the phenolic C(sp²)–O bond is a challenging yet highly valuable transformation. researchgate.netacs.org The difficulty stems from the high bond dissociation energy of the C(sp²)–O bond (approx. 111 kcal/mol), which is strengthened by p-π conjugation. researchgate.net Despite this challenge, several strategies have been developed to activate and cleave this bond, enabling phenols to be used as aryl electrophiles in cross-coupling reactions. researchgate.netacs.org These methods provide a more sustainable alternative to the use of aryl halides. acs.org

Transition metal catalysis is a prominent strategy for achieving the deoxygenative functionalization of phenols. researchgate.net Early methods focused on activating the phenol by converting the hydroxyl group into a better leaving group, such as a triflate (OTf) or mesylate (OMs). acs.orgorganic-chemistry.org More recent advancements have enabled the direct use of phenols or their less-activated derivatives. acs.org

Nickel and Palladium catalysts are frequently employed for these transformations. For instance, Ni-catalyzed methods have been developed for the deoxygenative borylation of unprotected phenols. acs.orgthieme-connect.com These reactions often proceed through the transient formation of highly reactive intermediates, such as O-phenyl-uronium species, which feature an activated C(sp²)–O bond that is susceptible to oxidative addition to a Ni(0) center. acs.orgthieme-connect.com Similarly, Pd/C-catalyzed deoxygenation of aryl triflates and mesylates can be achieved using Mg metal in methanol, a process that is significantly accelerated by the addition of ammonium (B1175870) acetate. organic-chemistry.org Mechanistic studies suggest these reactions can involve the formation of aryl radical intermediates following a single electron transfer (SET) from the metal to the palladium-activated aromatic ring. organic-chemistry.org Ruthenium-based catalysts have also been utilized for the deoxygenative borylation and subsequent cross-coupling of unprotected phenols, operating through the formation of η⁶-phenol complexes that facilitate C–O bond cleavage. mdpi.com

Modern synthetic methods increasingly utilize photocatalysis and electrochemistry to generate aryl radicals under mild conditions, providing an alternative to traditional redox reagents. rsc.orgrsc.org While aryl halides and diazonium salts are common precursors, phenols and their derivatives can also be used. acs.org These methods offer a sustainable pathway for C–O bond cleavage and subsequent functionalization.

Aryl radicals can be generated from phenol derivatives like aryl triflates through dual photoredox/nickel catalysis. acs.org In this process, a photocatalyst, upon light absorption, engages in an electron transfer event that ultimately leads to the formation of an aryl radical from the C-O bond cleavage, which is mediated by the nickel co-catalyst.

Electrochemical methods can also drive C–O bond cleavage. researchgate.net Electroreduction of phenolic ethers has been demonstrated to cleave the C–O bond. researchgate.net More recently, electrochemical oxidation of organoboron reagents derived from phenols has been explored for aryl radical generation. nih.gov While direct electrochemical oxidation of phenols to aryl radicals is challenging, converting the phenol to a more easily oxidized species could enable this pathway. Pulsed electrosynthesis has been shown to be effective in mitigating common issues like electrode passivation that can hinder these reactions. nih.gov

Oxidation Reactions of the Phenol Group

Phenols are readily oxidized. libretexts.orgwikipedia.org The oxidation of this compound can lead to a variety of products, with quinones being the most common outcome when using typical oxidizing agents like chromic acid (formed from Na₂Cr₂O₇) or Fremy's salt ((KSO₃)₂NO). chemistrysteps.comlibretexts.org The oxidation process can proceed through a single-electron transfer mechanism to form a phenoxyl radical intermediate. numberanalytics.com

The specific product would depend on the oxidant and reaction conditions. Oxidation with a strong oxidant would likely convert the phenol into a substituted para-benzoquinone, given that the para-position relative to the hydroxyl group is substituted. The methyl group at C2 and the oxetanyl group at C5 would remain on the resulting quinone ring. The redox equilibrium between phenols (like hydroquinones) and quinones is biochemically significant, as these species can act as electron-transfer agents. chemistrysteps.comlibretexts.org

Interplay and Synergistic Effects of the Oxetane and Phenol Moieties on Overall Reactivity

The oxetane ring, particularly when substituted at the 3-position, is a small, polar, and three-dimensional motif. nih.govacs.org A key feature of the oxetane ring is its powerful inductive electron-withdrawing effect, which is transmitted through the sigma-bond framework. nih.gov In this compound, the oxetanyl group is situated meta to the hydroxyl group. This electron-withdrawing effect will influence the properties of the phenol in several ways:

Acidity: The inductive effect of the oxetane will stabilize the corresponding phenoxide ion formed upon deprotonation. This stabilization increases the acidity of the phenolic proton, resulting in a lower pKa compared to a simple cresol (B1669610) like p-cresol.

Reactivity in EAS: While the hydroxyl group is a strong activator for electrophilic aromatic substitution, the meta-positioned, electron-withdrawing oxetanyl group will have a slight deactivating effect on the ring. It will pull electron density from the aromatic system, making it slightly less nucleophilic. However, this deactivating influence is generally overcome by the powerful activating and directing effect of the hydroxyl group.

Steric Hindrance: The 3-methyl-3-oxetanyl group is sterically bulky. This bulk can influence the regioselectivity of reactions on the aromatic ring. For example, in electrophilic substitution, attack at the C6 position (ortho to -OH) might be slightly favored over the C4 position (ortho to -OH and meta to the oxetane) if the electrophile is large, although electronic effects are typically dominant.

Metabolic Stability: In a medicinal chemistry context, oxetane motifs are often incorporated to block metabolically labile sites without significantly increasing lipophilicity. nih.govacs.org The polar oxetane ring can enhance metabolic stability compared to more lipophilic groups like a gem-dimethyl or tert-butyl group. acs.org

Conversely, the electron-rich phenolic ring can influence the reactivity of the oxetane. While the oxetane ring is generally stable, it can undergo ring-opening reactions under certain acidic or nucleophilic conditions. The electronic state of the attached aromatic ring could potentially modulate the conditions required for such reactions, although the oxetane ring itself is not directly conjugated with the π-system of the phenol.

Derivatization Strategies and Synthesis of Analogs of 2 Methyl 5 3 Methyloxetan 3 Yl Phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification due to its reactivity as a nucleophile and its ability to act as a hydrogen bond donor. Etherification and esterification are common strategies to mask this group, which can influence properties such as lipophilicity, metabolic stability, and receptor-binding interactions.

Etherification and Esterification Reactions

Etherification of the phenolic hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.orgorgchemres.org The choice of base and solvent is crucial for reaction efficiency. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). orgchemres.orgnih.gov

Another approach is the Mitsunobu reaction, which allows for the formation of ethers from phenols and alcohols under milder conditions, though it requires stoichiometric reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). nih.govmedcraveonline.com This method is particularly useful for coupling with sterically demanding secondary alcohols. organic-chemistry.org

Esterification converts the phenolic hydroxyl group into an ester linkage. This can be accomplished by reacting the phenol with carboxylic acids, acid chlorides, or acid anhydrides. medcraveonline.commedcraveonline.com When reacting with a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is often employed to facilitate the dehydration process. medcraveonline.com The reaction with more reactive acid chlorides or anhydrides can typically proceed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. libretexts.org Biocatalytic esterification using enzymes like lipases offers a green alternative, often providing high selectivity under mild conditions. medcraveonline.comresearchgate.net

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., K2CO3, NaH) 2. Alkyl Halide (R-X) | Aryl Alkyl Ether (Ar-O-R) | organic-chemistry.orgorgchemres.org |

| Etherification (Mitsunobu) | Alcohol (R-OH), DEAD, PPh3 | Aryl Alkyl Ether (Ar-O-R) | nih.gov |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Aryl Ester (Ar-O-COR) | libretexts.org |

| Esterification | Carboxylic Acid (RCOOH), DCC | Aryl Ester (Ar-O-COR) | medcraveonline.com |

Synthesis of Sulfonate and Carbamate (B1207046) Derivatives for Enhanced Reactivity

Converting the phenolic hydroxyl into a sulfonate or carbamate group serves two primary purposes: it can act as a protecting group or, in the case of sulfonates, transform the hydroxyl into an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Sulfonate esters (e.g., tosylates, mesylates, triflates) are readily prepared by reacting the phenol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. researchgate.net These derivatives are highly valued in organic synthesis. More recently, sustainable methods like the electro-oxidative coupling of phenols with sodium arenesulfinates have been developed, avoiding the use of sulfonyl chlorides and external oxidants. nih.govacs.orgorganic-chemistry.orgacs.org This electrochemical approach demonstrates good functional group tolerance and scalability. acs.orgorganic-chemistry.org

Carbamate derivatives are important motifs in pharmaceuticals and agrochemicals. rsc.orgorganic-chemistry.org They are typically synthesized by reacting the phenol with an isocyanate (R-N=C=O). An alternative, one-pot synthesis involves the reaction of phenols with amines and a carbonyl source, avoiding the handling of toxic isocyanates or phosgene. rsc.orgorganic-chemistry.org For instance, O-aryl carbamates can be formed from phenols, primary amines, and carbon dioxide using a peptide coupling reagent like propanephosphonic acid anhydride (B1165640) (T3P). rsc.org Nickel-catalyzed decarboxylation of aryl carbamates can also be used to convert phenols into aromatic amines, highlighting the synthetic utility of this functional group. organic-chemistry.org

| Derivative | General Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Aryl Sulfonate Ester | Sulfonyl Chloride (RSO2Cl), Base (e.g., Pyridine) | Creates an excellent leaving group for cross-coupling. | researchgate.net |

| Aryl Sulfonate Ester | Sodium Arenesulfinate (ArSO2Na), Electro-oxidation | Sustainable, oxidant-free method. | nih.govacs.org |

| O-Aryl Carbamate | Isocyanate (R-NCO) | Direct, common method. | organic-chemistry.org |

| O-Aryl Carbamate | Amine (R-NH2), CO2, T3P | Benign synthesis avoiding toxic reagents. | rsc.org |

Functionalization of the Aromatic Ring System

The aromatic ring of 2-Methyl-5-(3-methyloxetan-3-yl)phenol contains several C-H bonds that can be functionalized to introduce new substituents, thereby altering the molecule's steric and electronic profile.

Introduction of Additional Substituents via Electrophilic or Nucleophilic Pathways

Electrophilic aromatic substitution (SEAr) is the most common pathway for functionalizing the electron-rich phenolic ring. wikipedia.org The existing hydroxyl and methyl groups are both activating, ortho,para-directing substituents. libretexts.orgwikipedia.org In the parent compound, the hydroxyl group is at C1 and the methyl group at C2. The positions ortho and para to the powerful hydroxyl activator are C2, C4, and C6. The position para to the methyl group is C5. The combined directing effects will strongly favor substitution at the C4 and C6 positions, which are ortho and para to the hydroxyl group and meta to the methyl group. stackexchange.commasterorganicchemistry.com

Common SEAr reactions applicable to this system include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like Br2 or N-chlorosuccinimide (NCS), often without a catalyst due to the high reactivity of the phenol ring. libretexts.org

Nitration: Direct nitration with dilute nitric acid can lead to oxidation and the formation of tarry byproducts, but careful control of conditions can yield nitrophenol derivatives. libretexts.org

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups. Due to the high activation of the ring, milder catalysts and conditions are often sufficient. For example, the food preservative BHT is synthesized via Friedel-Crafts alkylation of p-cresol. libretexts.org

Nucleophilic aromatic substitution is less common for this electron-rich system unless a strong electron-withdrawing group is present on the ring.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) aims to introduce new functional groups into a complex molecule at a late stage of the synthesis, avoiding de novo synthesis of each analog. acs.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for LSF. semanticscholar.orgresearchgate.net

For phenols, the hydroxyl group itself can act as a directing group to guide functionalization to the ortho position. researchgate.net Various catalytic systems, often based on palladium or rhodium, can achieve ortho-alkylation, -alkenylation, or -arylation. While ortho-functionalization is common, developing strategies for meta or para-selective C-H functionalization remains a significant challenge but an active area of research. rsc.org Catalyst-controlled aliphatic C-H oxidation is another LSF strategy that allows for the introduction of hydroxyl groups at sites remote from existing functionality, potentially on alkyl chains attached to the core structure. nih.gov

Modifications of the Oxetane (B1205548) Ring Substituents

The 3-methyl group on the oxetane ring presents another opportunity for derivatization. While direct functionalization of this unactivated C-H bond is challenging, the synthesis of analogs with different substituents at the C3 position is a viable strategy.

The synthesis of 3,3-disubstituted oxetanes often starts from precursors like 2,2-bis(bromomethyl)propane-1,3-diol, which can be cyclized and further functionalized. connectjournals.com For example, (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) can be prepared and subsequently reacted with various nucleophiles to introduce different side chains. connectjournals.com

| Strategy | Key Precursor | Potential Modification | Reference |

|---|---|---|---|

| Derivatization of Oxetane Precursor | (3-(bromomethyl)oxetan-3-yl)methanol | Reaction with phenols to form aryloxymethyl side chains. | connectjournals.com |

| Functionalization via Oxetan-3-one | Oxetan-3-one | Addition of organometallic reagents to install various alkyl/aryl groups. | acs.org |

| Suzuki Coupling | Arylboronic acid and 3-bromo-3-methyloxetane | Nickel-mediated coupling to form 3-aryl-3-methyloxetanes. | nih.gov |

| Homologation | Oxetan-3-one | Conversion to oxetane-3-carboxaldehyde for further reactions. | researchgate.net |

Derivatization at the Methyl Group of the Oxetane

The methyl group on the oxetane ring of this compound presents a primary site for synthetic modification. Functionalization at this position can lead to a diverse array of analogs with altered steric and electronic properties.

One key strategy for derivatization involves the introduction of a sulfonyl group, as exemplified by the synthesis of 2-methyl-5-(3-((phenylsulfonyl)methyl)oxetan-3-yl)phenol . While detailed experimental protocols for this specific transformation are not extensively published, related syntheses suggest that this can be achieved through the reaction of a suitable precursor with a phenylsulfonylating agent. The introduction of the phenylsulfonylmethyl group can significantly impact the molecule's polarity and hydrogen bonding capabilities.

Further derivatization of the methyl group can be achieved through various C-H functionalization strategies. Although challenging due to the relative inertness of C-H bonds, modern catalytic systems, including those based on rhodium or palladium, have shown promise in activating such bonds. These methods could potentially be applied to introduce a range of functional groups, including halogens, amines, or extended carbon chains, onto the methyl group of the oxetane.

The following table summarizes potential derivatization reactions at the oxetane methyl group:

| Reaction Type | Reagents and Conditions | Potential Product |

| Sulfonylation | Phenylsulfonyl chloride, Base | 2-methyl-5-(3-((phenylsulfonyl)methyl)oxetan-3-yl)phenol |

| Halogenation | N-Halosuccinimide, Radical initiator | 2-methyl-5-(3-(halomethyl)oxetan-3-yl)phenol |

| Amination | Azides, Metal catalyst | 2-methyl-5-(3-(aminomethyl)oxetan-3-yl)phenol |

| C-H Arylation | Aryl halide, Palladium catalyst | 2-methyl-5-(3-(arylmethyl)oxetan-3-yl)phenol |

Synthesis of Spirocyclic and Other Constrained Oxetane Analogs

Introducing conformational rigidity into a molecular scaffold can have profound effects on its interaction with biological targets. The synthesis of spirocyclic and other constrained analogs of this compound is therefore a valuable strategy for exploring its structure-activity relationships.

A common approach to spirocyclic oxetanes involves the intramolecular cyclization of a precursor containing both the oxetane moiety and a tethered reactive group. For instance, a derivative of the parent phenol bearing a diol or a halo-alcohol functionality on the oxetane's methyl group could be cyclized under appropriate conditions to form a spiro-fused ring system.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers another powerful method for constructing spirocyclic oxetanes. rsc.orgnih.govmdpi.comrsc.orgresearchgate.net In the context of the target molecule, a precursor with an exocyclic double bond adjacent to the oxetane ring could react with a suitable carbonyl compound to yield a spiro-oxetane.

General strategies for the synthesis of spirocyclic oxetanes are outlined in the table below:

| Synthetic Strategy | Key Precursor | Reaction Conditions | Resulting Spirocycle |

| Intramolecular Williamson Ether Synthesis | 3-(2-hydroxyethyl)-3-(4-methyl-3-hydroxyphenyl)oxetan-3-ol | Base (e.g., NaH) | Spiro[oxetane-3,2'-tetrahydrofuran] derivative |

| Paternò-Büchi Reaction | 2-Methyl-5-(3-methyleneoxetan-3-yl)phenol | Carbonyl compound, UV light | Spiro[oxetane-3,X'-heterocycle] derivative |

| Ring-Closing Metathesis | Di-olefinic oxetane precursor | Grubbs catalyst | Unsaturated spirocyclic oxetane |

Creation of Heteroatom-Containing Analogs

The replacement of one or more carbon atoms within the oxetane ring or its substituents with heteroatoms such as nitrogen or sulfur can dramatically alter the physicochemical properties of the resulting analogs. These modifications can influence polarity, hydrogen bonding capacity, and metabolic stability.

Aza-oxetane (Azetidine) Analogs: The synthesis of nitrogen-containing analogs, specifically azetidines, can be approached by modifying standard oxetane synthesis protocols. For example, the intramolecular cyclization of a 3-amino-1-halopropane derivative bearing the 2-methyl-5-hydroxyphenyl substituent would yield the corresponding azetidine (B1206935) analog. The introduction of a nitrogen atom provides a site for further functionalization and can significantly impact the basicity of the molecule. mdpi.com

Thia-oxetane (Thietane) Analogs: Sulfur-containing analogs, or thietanes, can be prepared through the reaction of a suitable dihalo-precursor with a sulfide (B99878) source. nih.gov For instance, a 1,3-dihalo-2-(2-methyl-5-hydroxyphenyl)-2-methylpropane could be treated with sodium sulfide to form the desired thietane (B1214591) ring. The sulfur atom in a thietane can exist in different oxidation states (sulfide, sulfoxide, sulfone), offering further avenues for analog synthesis and property modulation.

The following table provides an overview of synthetic approaches to heteroatom-containing analogs:

| Heteroatom | Analog Type | Synthetic Approach | Key Precursor |

| Nitrogen | Azetidine | Intramolecular cyclization | 3-Amino-1-halopropane derivative |

| Sulfur | Thietane | Reaction with sulfide source | 1,3-Dihaloalkane derivative |

| Oxygen (additional) | Dioxaspiro compound | Intramolecular cyclization of a diol | Oxetane with a tethered diol |

Theoretical and Computational Investigations of the Chemical Compound

Molecular Dynamics Simulations for Conformational Analysis:No literature detailing the conformational landscape or the specific influence of its substituents on molecular conformation through molecular dynamics was identified.

Consequently, the requested article cannot be generated at this time. Further experimental and computational research on "2-Methyl-5-(3-methyloxetan-3-yl)phenol" would be required to provide the detailed information necessary to populate the specified sections.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in understanding the intricate details of chemical reactions. By simulating reaction pathways, researchers can identify transition states, intermediates, and determine the energetic feasibility of different mechanisms.

The structure of this compound features two key reactive sites amenable to computational investigation: the strained oxetane (B1205548) ring and the phenolic C-O bond.

Oxetane Ring-Opening:

The four-membered oxetane ring possesses significant ring strain energy (approximately 106 kJ/mol), making it susceptible to ring-opening reactions. researchgate.net These reactions can be initiated by electrophiles or nucleophiles and are often catalyzed by acids. researchgate.netmagtech.com.cn Computational methods, particularly density functional theory (DFT), can be employed to model these processes.

Theoretical studies on similar oxetane systems reveal that acid-catalyzed ring-opening typically proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack on one of the adjacent carbons. rsc.orgrsc.org The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn In the case of this compound, the tertiary carbon of the oxetane ring is a likely site for nucleophilic attack due to the stabilization of the resulting carbocationic intermediate.

Computational modeling of the ring-opening of a generic 3-methyl-3-aryloxetane under acidic conditions would involve the following steps:

Optimization of the geometries of the reactant, protonated intermediate, transition state, and the final ring-opened product.

Calculation of the activation energy barrier for the nucleophilic attack.

Analysis of the electronic structure to understand charge distribution and bonding changes along the reaction coordinate.

A representative reaction coordinate for an acid-catalyzed ring-opening is depicted in the following table:

| Reaction Step | Description | Key Computational Observables |

| Protonation | The oxetane oxygen is protonated by an acid catalyst. | Change in C-O bond lengths and angles. |

| Transition State | A nucleophile attacks one of the oxetane carbons, leading to the concerted or stepwise cleavage of a C-O bond. | Identification of a single imaginary frequency corresponding to the C-O bond breaking and C-Nucleophile bond formation. |

| Product Formation | The ring opens to form a diol or other functionalized product. | Final geometry and energy of the ring-opened product. |

Phenolic C-O Cleavage:

The C-O bond in the phenol (B47542) group can also undergo cleavage, although this is generally a more energy-intensive process than the oxetane ring-opening. Computational studies on phenolic compounds have explored the homolytic bond dissociation energies (BDEs) of the C-O bond. rsc.org DFT methods, such as wB97, have been shown to provide accurate BDE calculations for such systems. rsc.org

For this compound, computational analysis could predict the C(sp²)–O BDE and how it is influenced by the substituents on the aromatic ring. The methyl and oxetanyl groups would be expected to have a minor electronic effect on the C-O bond strength.

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors and using statistical methods to find a relationship with an experimentally or computationally determined reactivity parameter.

For a series of substituted phenols and oxetanes, including this compound, a QSRR model could be developed to predict their reactivity in, for example, a specific ring-opening reaction. The process would involve:

Dataset compilation: A set of molecules with known reactivity data would be assembled.

Descriptor calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net

Model development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) would be used to build the predictive model. mdpi.comnih.gov

Model validation: The predictive power of the model would be assessed using internal and external validation techniques.

The following table lists some descriptors that could be relevant for a QSRR study of the reactivity of phenolic oxetanes:

| Descriptor Class | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Number of Rings | General molecular size and complexity. |

| Topological | Kier & Hall Indices, Balaban Index | Connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Shape and size of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges on Atoms | Distribution of charge within the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Hardness, Softness | Electronic properties related to reactivity. researchgate.net |

Force Field Development for Molecular Mechanics Studies

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. It is much faster than quantum mechanical methods, allowing for the simulation of large systems over long timescales. The accuracy of MM simulations is highly dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system. nih.gov

For a novel molecule like this compound, a specific force field may need to be developed or existing force fields may need to be extended. This process involves parameterizing the bonded and non-bonded interactions within the molecule.

Parameterization of Bonded Terms:

The bonded terms in a force field typically include bond stretching, angle bending, and torsional (dihedral) potentials. nih.gov Parameters for these terms are often derived from high-level quantum mechanical calculations.

The general functional forms for these potentials are:

Bond Stretching:

Angle Bending:

Torsional:

The following table illustrates the types of parameters that would need to be determined for the unique structural motifs in this compound:

| Interaction Type | Specific Bonds/Angles/Dihedrals in this compound | Parameters to be Determined |

| Bond Stretching | C-O (oxetane), C-C (oxetane), C-C (aryl-oxetane) | Equilibrium bond length (), Force constant () |

| Angle Bending | C-O-C (oxetane), O-C-C (oxetane), C-C-C (aryl-oxetane) | Equilibrium angle ((\theta_0)), Force constant () |

| Torsional | C-C-C-O (around aryl-oxetane bond) | Barrier height (), Multiplicity (), Phase angle ((\gamma_n)) |

Parameterization of Non-Bonded Terms:

Non-bonded interactions are described by van der Waals and electrostatic terms. The electrostatic parameters (partial atomic charges) are typically derived from quantum mechanical calculations by fitting them to the electrostatic potential of the molecule. Van der Waals parameters are often taken from existing atom types or refined by fitting to experimental data such as liquid densities and heats of vaporization.

The development of a robust force field for this compound would enable molecular dynamics simulations to study its conformational dynamics, interactions with other molecules, and its behavior in different solvent environments.

Broader Synthetic Utility and Materials Science Relevance

Utilization of Oxetane (B1205548) Derivatives as Versatile Precursors in Organic Synthesis

Oxetanes are four-membered cyclic ethers that possess considerable ring strain (approximately 106 kJ/mol), which makes them susceptible to ring-opening reactions. nih.govwikipedia.org This inherent reactivity renders them powerful and versatile precursors in the synthesis of more complex molecules. acs.orgeurjchem.comresearchgate.net The strain in the small ring facilitates reactions with a variety of nucleophiles, as well as rearrangements and ring expansions, providing access to diverse molecular scaffolds. acs.orgbeilstein-journals.org

Key synthetic applications of oxetanes include:

Ring-Opening Reactions: The most common application involves the cleavage of a C-O bond by a nucleophile, often under acidic or basic conditions. This process can be used to introduce a 3-hydroxypropyl functionality into a target molecule.

Formation of Other Heterocycles: The reactivity of oxetanes has been harnessed to synthesize larger heterocyclic systems, such as five- and six-membered cyclic ethers, furans, and pyrroles. beilstein-journals.orgnih.gov

Total Synthesis of Natural Products: The oxetane ring is a key structural feature in several biologically active natural products, including the anticancer agent paclitaxel (B517696) (Taxol). acs.orgeurjchem.comresearchgate.net Synthetic strategies toward these complex molecules often rely on the formation and subsequent manipulation of an oxetane ring. eurjchem.comresearchgate.net

The synthesis of oxetanes themselves can be achieved through several methods, with the Williamson etherification being a common C-O bond-forming cyclization. beilstein-journals.orgnih.gov Other notable methods include [2+2] cycloadditions (Paternò–Büchi reaction), ring expansions of epoxides, and intramolecular cyclizations. acs.orgbeilstein-journals.orgnih.gov This accessibility of oxetane-containing building blocks further enhances their utility in synthetic endeavors. acs.orgnih.gov

Integration of Oxetane-Phenol Motifs in Polymer Science

The presence of both a polymerizable oxetane ring and a functional phenol (B47542) group in a single molecule, such as 2-Methyl-5-(3-methyloxetan-3-yl)phenol, provides a powerful platform for designing advanced polymers.

Oxetane derivatives are effective monomers for cationic ring-opening polymerization (CROP). wikipedia.orgnagaseamerica.com This process is typically initiated by strong acids or photo-acid generators, which protonate the oxygen atom of the oxetane, activating the ring toward nucleophilic attack by another monomer unit. wikipedia.orgradtech.org The polymerization proceeds via a tertiary oxonium ion, leading to the formation of a polyether backbone. wikipedia.org

A monomer like this compound can be used to construct polymers with pendant phenol groups. These functional side chains are significant because they can:

Increase the polarity and glass transition temperature (Tg) of the polymer.

Provide sites for post-polymerization modification or cross-linking.

Engage in hydrogen bonding, influencing the polymer's mechanical and thermal properties.

The polymerization of such monomers results in polyoxetanes, which are a class of branched polyethers. nih.gov These polymers can be tailored for specific applications, ranging from engineering plastics to energetic materials. wikipedia.orgnih.gov

The ability to incorporate specific functional groups into the polymer structure allows for the development of novel materials with precisely controlled and tunable properties. For polymers derived from oxetane-phenol monomers, several properties can be adjusted.

Thermal Properties: The rigid phenolic groups appended to the flexible polyether backbone can significantly increase the glass transition temperature (Tg) of the material. The extent of this increase can be tuned by adjusting the concentration of the oxetane-phenol monomer in copolymers. mdpi.com

Mechanical Properties: Hydrogen bonding between the pendant hydroxyl groups can act as physical cross-links, enhancing the modulus and strength of the material. The polarity of the nitramino groups in some energetic polyoxetanes contributes to stronger intermolecular interactions, making the material more resistant to deformation. nih.gov

Adhesion and Solubility: The polar nature of both the ether backbone and the phenol side chains can promote adhesion to polar substrates. nih.gov These functional groups also influence the polymer's solubility in various solvents.

Damping Properties: The incorporation of side chains, such as the methyl group in 3-methyltetrahydrofuran/tetrahydrofuran (B95107) copolyether glycol, can increase friction between molecular chains during movement, which improves the damping properties of the resulting polyurethane. mdpi.com A similar principle applies to polyoxetanes, where the structure and polarity of pendant groups can be designed to maximize energy dissipation. mdpi.com

The following table illustrates how structural modifications can influence key polymer properties, based on computational and experimental studies of various polyoxetanes.

| Structural Feature | Effect on Property | Rationale | Reference |

|---|---|---|---|

| Pendant Energetic Groups (e.g., –NCH3NO2) | Increases Density, Elastic Moduli, and Tg | High polarity of the groups leads to stronger intermolecular electrostatic interactions. | nih.gov |

| Increased Length of Alkyl Side Chains | Generally decreases Tg (non-monotonic) | Longer, flexible chains increase free volume and chain mobility, acting as internal plasticizers. | nih.govrsc.org |

| Symmetrical Disubstitution (e.g., 3,3-dimethyl) | Increases Crystallinity and Melting Point | Symmetry allows for more efficient chain packing into a crystalline lattice. | wikipedia.org |

| Pendant Hydroxyl Groups (from Phenol) | Increases Tg and Adhesion | Enables strong intermolecular hydrogen bonding, restricting chain mobility and enhancing interaction with polar surfaces. | nih.gov |

Role as Chemical Building Blocks for Complex Molecular Architectures

Beyond their use as simple precursors or monomers, molecules containing the oxetane-phenol motif serve as sophisticated building blocks for constructing complex, multifunctional architectures. acs.orgnih.gov The oxetane can act as a stable, polar, three-dimensional scaffold, while the phenol provides a reactive handle for further elaboration. acs.orgnih.gov

In medicinal chemistry, for example, the oxetane ring is increasingly used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities. beilstein-journals.orgnih.gov It can improve key drug-like properties such as aqueous solubility and metabolic stability without significantly increasing lipophilicity. acs.orgnih.gov The phenol group on the same building block offers a convenient point for attaching the molecule to a larger pharmacophore or for introducing other functional groups through reactions like etherification or electrophilic aromatic substitution. nih.govmdpi.com This dual functionality makes oxetane-phenol compounds highly valuable in the modular synthesis of new therapeutic agents and other complex organic structures. acs.orgnih.gov

Influence on Physicochemical Parameters in Chemical Systems

The incorporation of an oxetane-phenol motif, as seen in this compound, has a pronounced influence on the physicochemical properties of a molecule or a larger chemical system. acs.orgnih.gov

Polarity and Solubility: The oxetane ring is a small, polar heterocycle. acs.orgnih.gov When it replaces a nonpolar group like a gem-dimethyl moiety, it can significantly increase the polarity of the molecule, which often leads to improved aqueous solubility. acs.orgnih.gov The phenol group is also highly polar and acts as a hydrogen bond donor, further enhancing this effect.

Steric Bulk: The oxetane ring provides localized steric bulk. nih.gov Its three-dimensional, sp³-rich structure can be used to control the conformation of a molecule or to shield a nearby reactive site from metabolic attack. acs.orgnih.gov This allows for the introduction of steric hindrance without the large increase in lipophilicity associated with alkyl groups. nih.gov

Lipophilicity (LogD/LogP): A key advantage of using oxetanes is their ability to add bulk and polarity simultaneously, often leading to a reduction in lipophilicity (LogD) compared to purely hydrocarbon alternatives. nih.gov This is a critical parameter in drug design, as lower lipophilicity is often correlated with better pharmacokinetic profiles.

Metabolic Stability: The oxetane ring is generally more stable toward metabolic oxidation than a gem-dimethyl group. beilstein-journals.orgnih.gov Incorporating an oxetane can therefore be a strategic way to block metabolically labile sites within a molecule. nih.gov

The following table summarizes the influence of the oxetane and phenol functional groups on key physicochemical parameters.

| Parameter | Influence of Oxetane Moiety | Influence of Phenol Moiety | Reference |

|---|---|---|---|

| Polarity | Increases (due to ether oxygen) | Increases (due to hydroxyl group) | acs.orgnih.gov |

| Aqueous Solubility | Generally increases | Increases (acts as H-bond donor/acceptor) | acs.orgnih.gov |

| Lipophilicity (LogD) | Generally decreases compared to hydrocarbon isosteres | Decreases | nih.gov |

| Steric Bulk | Provides localized, 3D bulk | Provides planar, moderate bulk | acs.orgnih.gov |

| Hydrogen Bonding | Acceptor | Donor and Acceptor | acs.org |

| Metabolic Stability | Often increases by blocking labile sites | Can be a site for Phase I/II metabolism | beilstein-journals.orgnih.gov |

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for constructing complex phenol (B47542) and oxetane (B1205548) derivatives often rely on multi-step sequences that may not be optimal in terms of atom economy or environmental impact. oregonstate.edumagtech.com.cn Future research will likely focus on developing more convergent and sustainable methods for the synthesis of 2-Methyl-5-(3-methyloxetan-3-yl)phenol and its analogues.

Key areas of investigation include:

Late-Stage C-H Functionalization: Directing group-assisted C-H activation could enable the introduction of the 3-methyl-oxetanyl group onto a pre-existing 2-methylphenol scaffold, or vice-versa. This approach would significantly shorten synthetic routes and reduce waste compared to traditional cross-coupling methods.

Bio-based Feedstocks: The synthesis of phenol derivatives from renewable resources, such as lignocellulosic biomass, is a growing area of interest. nih.gov Future work could explore the conversion of bio-derived platform molecules, like furfural (B47365) or other furanic compounds, into the substituted phenol core, followed by the introduction of the oxetane ring. nih.gov

Photochemical Methods: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a classic method for oxetane synthesis. beilstein-journals.orgnih.gov Future research could investigate visible-light-mediated variations of this reaction to construct the oxetane ring under milder and more sustainable conditions. beilstein-journals.org

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precedents |

| Late-Stage C-H Functionalization | High atom economy, reduced step count. | Regioselectivity control, catalyst development. | Palladium-catalyzed ortho-C-H functionalization of phenols. oregonstate.edu |

| Bio-based Precursors | Sustainability, reduced reliance on fossil fuels. | Efficient conversion pathways, feedstock purity. | Diels-Alder/aromatization of furanic derivatives to form phenols. nih.gov |

| Visible-Light Photocycloaddition | Mild reaction conditions, use of renewable energy. | Substrate scope, quantum yield optimization. | Iridium-catalyzed Paternò-Büchi reactions. beilstein-journals.org |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Methods

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. The combination of advanced spectroscopic techniques and computational chemistry offers a powerful toolkit for these investigations.

Future research in this area should focus on:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy could be employed to study the short-lived intermediates involved in photochemical syntheses or ring-opening reactions of the oxetane moiety. nih.gov This would provide critical insights into reaction pathways, such as the lifetimes of diradical intermediates in Paternò-Büchi reactions or the dynamics of photochemical cycloreversion. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states. nih.gov Such studies can elucidate the regioselectivity of ring-opening reactions, explain the influence of substituents on reactivity, and guide the rational design of catalysts for novel synthetic routes. beilstein-journals.orgnews-medical.net For instance, computational models could predict whether nucleophilic attack occurs at the more or less substituted carbon of the oxetane ring under various catalytic conditions. magtech.com.cn

Exploration of Unconventional Reactivity Pathways for the Oxetane-Phenol System

The inherent ring strain of the oxetane (approximately 25 kcal/mol) makes it a versatile synthon for generating molecular complexity through ring-opening reactions. acs.org While traditional nucleophilic ring-opening is well-established, future research should explore more unconventional transformations that leverage the interplay between the oxetane and phenol functionalities.

Promising avenues for exploration include:

Catalytic Ring-Opening and Rearrangement Cascades: The use of Lewis or Brønsted acids can activate the oxetane for ring-opening. magtech.com.cnresearchgate.net Coupling this activation with subsequent intramolecular reactions involving the phenol group, such as Friedel-Crafts-type alkylations, could lead to the rapid assembly of complex fused ring systems like dihydrobenzofurans. beilstein-journals.org

Radical-Mediated Reactions: Exploring radical ring-opening coupling reactions could provide access to novel molecular architectures. magtech.com.cn For example, the reaction of the oxetane with a radical species could initiate a cascade that terminates with functionalization at a remote position.

Photochemical Cycloreversion: The reverse of the Paternò-Büchi reaction, a photochemical cycloreversion, can cleave the oxetane ring back into its carbonyl and alkene precursors. nih.gov For a molecule like this compound, this could serve as a photo-triggered release mechanism or a formal metathesis pathway. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and the ability to generate and use unstable intermediates. nih.govacs.org The application of these technologies to the synthesis and derivatization of this compound represents a significant area for future development.

Key opportunities include: